

Application Notes and Protocols: Disperse Orange 25 for Digital Textile Printing

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Compound of Interest

Compound Name: Disperse orange 25

Cat. No.: B078578

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Disperse Orange 25** in digital textile printing. The information is intended to guide researchers and scientists in developing and applying this dye for printing on synthetic fabrics, particularly polyester.

Introduction

Disperse Orange 25 is a non-ionic azo dye belonging to the disperse class of dyes.[1] It is characterized by its low water solubility and is finely dispersed in an aqueous medium for application.[2] This dye is primarily used for dyeing and printing on hydrophobic synthetic fibers such as polyester, acetate, and their blends, imparting a reddish-orange hue.[1][3] In the realm of digital textile printing, **Disperse Orange 25** is formulated into inkjet inks for both direct and transfer printing methods.[2] Its good sublimation properties make it particularly suitable for transfer printing.[4]

Physicochemical Properties

A summary of the key properties of **Disperse Orange 25** is presented in the table below. This data is essential for formulation development and understanding the dye's behavior during the printing process.

Property	Value	Reference
C.I. Name	Disperse Orange 25	[1]
C.I. Number	11227	[1]
CAS Number	31482-56-1	[1][3][5]
Molecular Formula	C17H17N5O2	[1][5]
Molecular Weight	323.35 g/mol	[1]
Appearance	Orange to reddish-brown powder	[3]
Melting Point	170 °C (decomposes)	
λ_{max}	457 nm	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[3]

Fastness Properties

The performance of a dye is critically evaluated by its fastness properties on the substrate. The following table summarizes the reported fastness data for **Disperse Orange 25** on polyester fabric.

Fastness Property	Rating (out of 5)	Reference
Light Fastness	5-6	[6]
Washing (Polyester)	4-5	[6]
Washing (Cotton Stain)	5	[6]
Sublimation	4	[4][6]

Note: Fastness ratings can vary depending on the dyeing/printing process, depth of shade, and finishing treatments.

Experimental Protocols

Detailed methodologies for the application of **Disperse Orange 25** in digital textile printing are provided below. These protocols are starting points and may require optimization based on specific equipment and substrate characteristics.

Digital Inkjet Ink Formulation

The preparation of a stable and jettable disperse dye ink is crucial for successful digital printing. The following protocol outlines a general procedure for formulating an aqueous-based **Disperse Orange 25** inkjet ink.

Materials and Equipment:

- **Disperse Orange 25** dye powder (high purity)
- Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate-based)
- Humectant (e.g., glycerol, ethylene glycol, diethylene glycol)[[7](#)]
- Surfactant (to adjust surface tension)
- Biocide (to prevent microbial growth)
- Deionized water
- High-speed stirrer or homogenizer
- Filtration system (e.g., syringe filters with pore size $\leq 1 \mu\text{m}$)
- Viscometer
- Surface tensiometer

Protocol:

- Premix Preparation: In a beaker, combine the humectant, surfactant, biocide, and a portion of the deionized water. Stir until a homogenous solution is formed.

- Dispersion:
 - Slowly add the **Disperse Orange 25** powder and the dispersing agent to the premix solution under constant agitation with a high-speed stirrer.
 - Continue stirring at high speed for 1-2 hours to ensure a fine and uniform dispersion of the dye particles. The particle size should ideally be below 1 micron to prevent nozzle clogging.
- Final Formulation: Add the remaining deionized water to achieve the desired final dye concentration (typically 1-10% by weight for disperse inks).[8]
- Quality Control:
 - Measure the viscosity and surface tension of the ink. Typical values for inkjet inks are 3-20 cP for viscosity and 28-42 mN/m for surface tension, but these can vary depending on the printhead specifications.
 - Measure the pH of the ink and adjust if necessary (typically in the range of 7-9).
- Filtration: Filter the prepared ink through a series of filters with decreasing pore sizes, with the final filtration being through a filter with a pore size of 1 µm or smaller to remove any aggregates.

Digital Textile Printing Workflow

The following workflow outlines the key steps for printing **Disperse Orange 25** ink onto polyester fabric.

- Scouring: Wash the polyester fabric with a non-ionic detergent at 60-70°C to remove any impurities, oils, and sizes. Rinse thoroughly with water and dry.
- Coating (for Direct Printing): For direct disperse printing, the fabric needs to be pre-treated with a coating that allows the ink to adhere permanently.[9] This coating typically contains a thickener and other auxiliaries. The pre-treated fabric is then dried before printing.

Method 1: Direct Inkjet Printing

- Load the formulated **Disperse Orange 25** ink into a compatible inkjet printer equipped with a piezoelectric printhead.
- Print the desired design directly onto the pre-treated polyester fabric.[\[9\]](#)

Method 2: Sublimation (Transfer) Printing

- Print the design in reverse onto a specialized sublimation transfer paper using the **Disperse Orange 25** ink.[\[10\]](#)
- Allow the printed paper to dry completely.

The fixation step is critical for ensuring the dye penetrates the polyester fibers and achieves good colorfastness.

For Direct Printed Fabric:

- Steaming: Steam the printed fabric at 170-180°C for 6-8 minutes.
- Thermosol: Alternatively, use a thermosol process, passing the fabric through a hot air chamber at 190-210°C for 1-2 minutes.[\[11\]](#)

For Sublimation Transfer:

- Place the printed transfer paper face down on the polyester fabric.
- Use a heat press to apply heat and pressure. Typical conditions are 190-210°C for 30-60 seconds.[\[11\]](#) During this process, the disperse dye sublimates, turning from a solid to a gas, and then penetrates the open pores of the heated polyester fibers.[\[10\]](#)

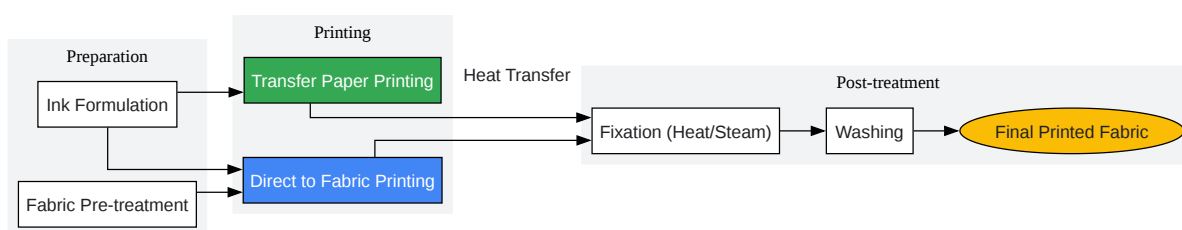
After fixation, the printed fabric should be washed to remove any unfixed dye and auxiliary chemicals from the surface.

- Rinse: Rinse the fabric in cold water.
- Reduction Clearing: Wash the fabric in a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali at 60-70°C. This step is crucial for removing surface dye and improving wash fastness.

- Hot and Cold Rinses: Rinse the fabric thoroughly with hot water followed by cold water.
- Drying: Dry the final printed fabric.

Visualizations

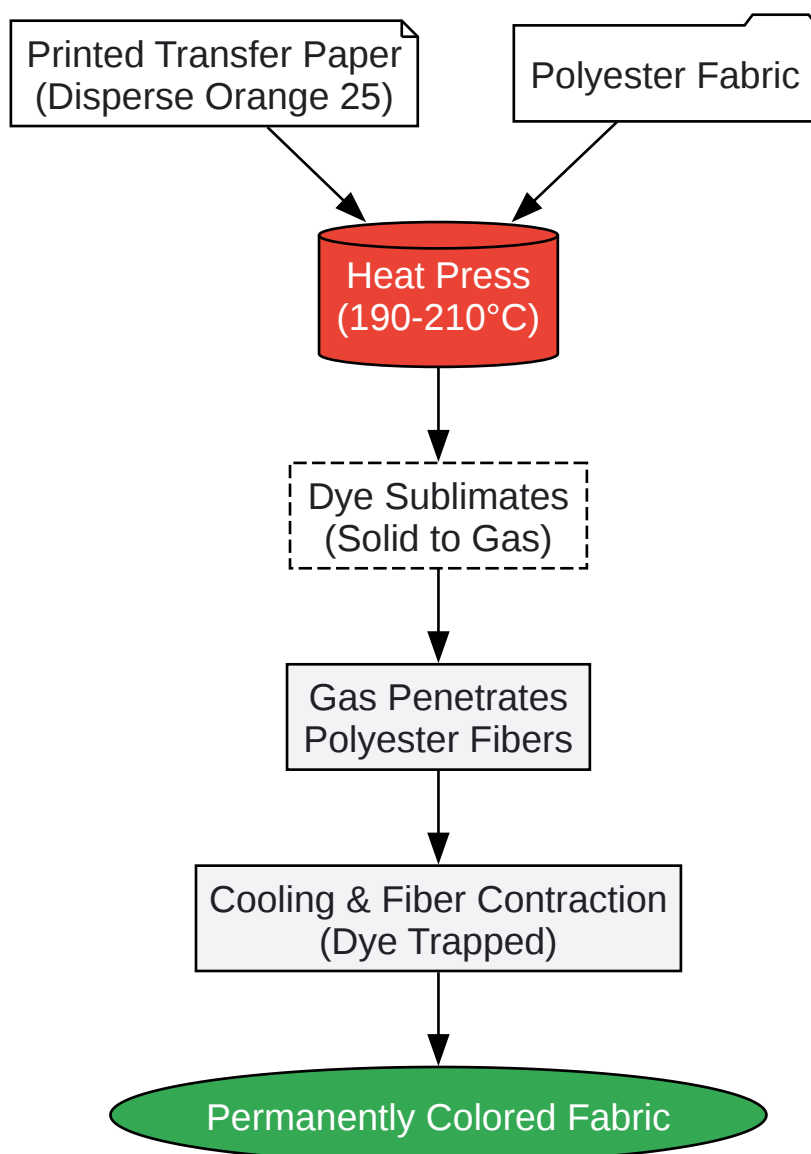
Digital Textile Printing Workflow for Disperse Orange 25



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Caption: Workflow for digital textile printing with **Disperse Orange 25**.

Sublimation Transfer Printing Process



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